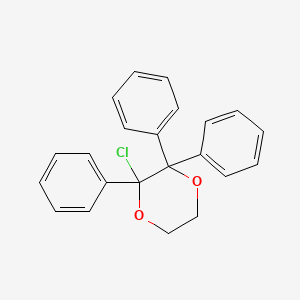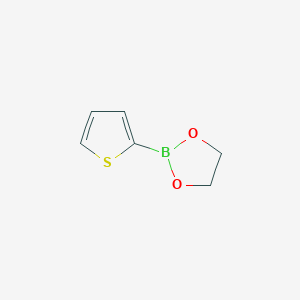![molecular formula C9H12N2O4 B13997801 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid CAS No. 947-10-4](/img/structure/B13997801.png)
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid typically involves the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic hydantoin intermediate. This intermediate is then oxidized to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the diazaspirodecane ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways relevant to the disease being targeted .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
- 2,6-Diazaspiro[4.5]decane-6-carboxylic acid tert-butyl ester
- 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Propiedades
Número CAS |
947-10-4 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-3-1-2-4-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
Clave InChI |
OTAKKISWKHJBKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)C(=O)O)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


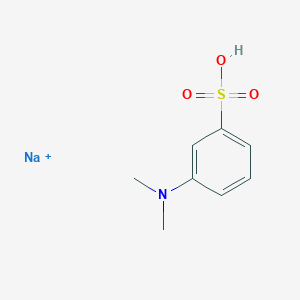
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)


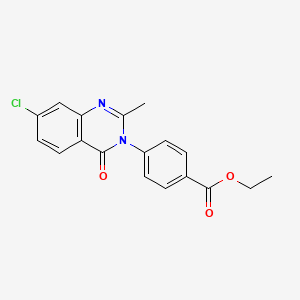
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)

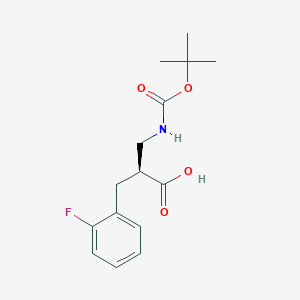
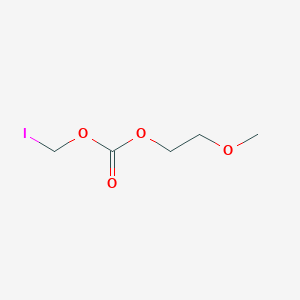
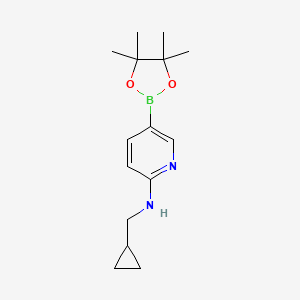
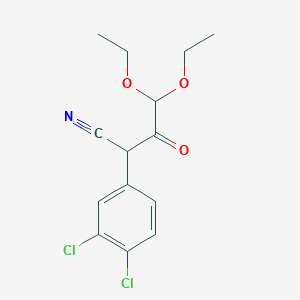
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
